3-Piperidino-1,2-propanediol

Catalog No.
S1905596
CAS No.
4847-93-2
M.F
C8H17NO2
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Piperidino-1,2-propanediol

CAS Number

4847-93-2

Product Name

3-Piperidino-1,2-propanediol

IUPAC Name

3-piperidin-1-ylpropane-1,2-diol

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C8H17NO2/c10-7-8(11)6-9-4-2-1-3-5-9/h8,10-11H,1-7H2

InChI Key

MECNWXGGNCJFQJ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC(CO)O

Canonical SMILES

C1CCN(CC1)CC(CO)O

The exact mass of the compound 3-Piperidino-1,2-propanediol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44276. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Piperidino-1,2-propanediol (CAS 4847-93-2) is a bifunctional tertiary amine featuring a sterically hindered piperidine ring and a vicinal 1,2-propanediol moiety. In industrial procurement, it is primarily evaluated as a high-performance absorbent for carbon capture and storage (CCS) and as a versatile building block for low-migration photocurable polymers and task-specific ionic liquids. Its unique structural combination provides a moderate basicity (pKa ~8.91 at 25°C) and excellent aqueous solubility, making it a highly efficient alternative to conventional alkanolamines [1]. The presence of the vicinal diol enables extensive crosslinking in polymer synthesis, while the tertiary amine drives bicarbonate-selective CO2 absorption, minimizing the parasitic energy required for solvent thermal regeneration [2].

Substituting 3-piperidino-1,2-propanediol with generic alkanolamines like methyldiethanolamine (MDEA) or primary amines like monoethanolamine (MEA) fundamentally alters process thermodynamics and kinetics[1]. Primary and secondary amines form highly stable carbamates upon CO2 absorption, which require massive thermal energy inputs for desorption. While standard tertiary amines like MDEA avoid carbamate formation, they suffer from sluggish CO2 absorption kinetics. Furthermore, attempting to substitute with the close structural analog 3-morpholino-1,2-propanediol fails in basicity-driven applications; the electron-withdrawing oxygen in the morpholine ring significantly depresses the pKa, reducing its CO2 carrying capacity and catalytic efficiency [2]. Consequently, for applications requiring rapid absorption kinetics combined with low regeneration energy, 3-piperidino-1,2-propanediol cannot be readily replaced by simpler or less basic analogs.

Accelerated CO2 Absorption Kinetics vs. Industry Standard MDEA

In comparative gas scrubbing tests, 3-piperidino-1,2-propanediol demonstrated significantly faster CO2 absorption kinetics than methyldiethanolamine (MDEA), the industry-standard tertiary amine[1]. This accelerated rate mitigates the primary drawback of tertiary amines in carbon capture systems.

Evidence DimensionCO2 absorption rate
Target Compound DataSignificantly accelerated absorption kinetics in aqueous solution
Comparator Or BaselineMethyldiethanolamine (MDEA) (industry standard)
Quantified Difference3-Piperidino-1,2-propanediol achieves a substantially higher CO2 absorption rate than MDEA under identical conditions.
Conditions30 wt% aqueous amine solution, 40°C, 13-15% CO2 gas composition

Faster absorption kinetics allow for smaller absorber column sizing and increased throughput in carbon capture facilities, directly reducing capital expenditure.

Optimized pKa for Energy-Efficient Solvent Regeneration

The compound exhibits a pKa of 8.91 at 25°C, providing a thermodynamically favorable profile for reversible CO2 binding [1]. This is notably lower than highly basic amines like 3-quinuclidinol (pKa = 10.1), which bind CO2 too strongly and require excessive heat for desorption.

Evidence DimensionAcid dissociation constant (pKa)
Target Compound DatapKa = 8.91 at 25°C
Comparator Or Baseline3-quinuclidinol (pKa = 10.1) and Monoethanolamine (MEA) (pKa ~9.5)
Quantified DifferenceMaintains a moderate pKa that lowers the enthalpy of absorption compared to more basic analogs.
ConditionsAqueous solution, 25°C

A moderate pKa strikes the optimal balance between cyclic CO2 capacity and the thermal energy required to regenerate the solvent, directly lowering operational costs.

Bicarbonate-Selective Binding Pathway

As a tertiary amine, 3-piperidino-1,2-propanediol binds CO2 exclusively as bicarbonate (HCO3-), avoiding the formation of stable carbamates seen with primary and secondary amines like MEA or DEA [1].

Evidence DimensionCO2 binding mechanism
Target Compound DataExclusive formation of bicarbonate (HCO3-) via tertiary amine pathway
Comparator Or BaselinePrimary/secondary amines (e.g., MEA, DEA) which form stable carbamates
Quantified DifferenceEliminates the high activation energy barrier associated with carbamate breakdown during the desorption phase.
ConditionsAqueous amine-CO2 reaction environment

Avoiding carbamate formation drastically reduces the parasitic energy load on the plant's reboiler during the solvent regeneration cycle.

Diol-Driven Polymer Functionalization for Low-Migration Photoinitiators

The vicinal diol structure of 3-piperidino-1,2-propanediol allows it to be functionalized with polymerizable groups (e.g., terminal alkynes or vinyl carbonates). This creates photoinitiators that covalently bond into the polymer matrix, significantly reducing migration compared to standard unfunctionalized photoinitiators [1].

Evidence DimensionPolymerizable functionalization capacity
Target Compound DataVicinal diol allows for dual functionalization with polymerizable groups
Comparator Or BaselineStandard unfunctionalized photoinitiators
Quantified DifferenceCovalently anchors the photoinitiator into the polymer matrix, preventing leaching.
ConditionsUV-curable formulations

Crucial for formulating compliant, low-migration adhesives and coatings used in food packaging or sensitive electronics where chemical leaching is unacceptable.

High-Efficiency Carbon Capture Solvents

Ideal as a primary absorbent or kinetic promoter in aqueous amine blends for post-combustion CO2 capture. Its rapid absorption kinetics and moderate pKa (~8.91) overcome the traditional limitations of tertiary amines, offering a lower overall energy penalty during solvent regeneration compared to MDEA or MEA[1].

Low-Migration Photocurable Adhesives and Coatings

Serves as a critical functionalizable building block for synthesizing non-migrating photoinitiators in UV-curable coatings. The diol moiety allows for integration into the polymer backbone, ensuring compliance in sensitive packaging and electronic applications where leaching must be minimized [2].

Advanced Ionic Liquid and Electrolyte Synthesis

Utilized as a precursor for task-specific ionic liquids and thermally stable polymer electrolytes. The tertiary amine acts as a reliable site for cation formation (e.g., via alkylation), while the diol provides sites for hydrogen-bonding or further crosslinking into solid-state matrices [3].

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

4847-93-2

Dates

Last modified: 08-16-2023
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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